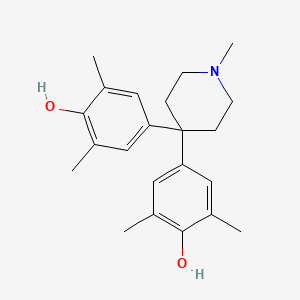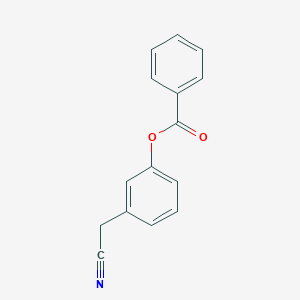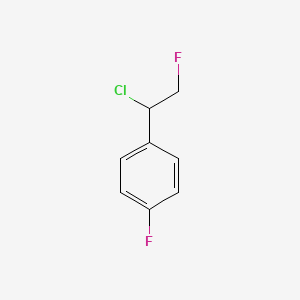
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate: , also known by its systematic name (4-CHLOROCARBONYLPHENYL)BORONIC ANHYDRIDE , is a chemical compound with the molecular formula C7H6BClO3 It belongs to the class of boronic acids and derivatives
Chemical Formula: CHBClO
Molecular Weight: 184.38 g/mol
Melting Point: >300°C (predicted)
Density: 1.39 g/cm (predicted)
pKa: 7.08 (predicted)
Vorbereitungsmethoden
Synthetic Routes:
The synthetic preparation of 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate involves the reaction of appropriate starting materials. While specific literature procedures may vary, the general synthetic route includes the following steps:
-
Boronic Acid Derivative Formation
- A boronic acid derivative (e.g., phenylboronic acid) reacts with an appropriate chlorinating agent (e.g., thionyl chloride) to form the chlorocarbonylphenylboronic anhydride.
-
Esterification
- The chlorocarbonylphenylboronic anhydride reacts with butanol (4-butoxybenzyl alcohol) to yield this compound.
Industrial Production:
Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group may occur.
Other Transformations: Further functionalization or derivatization is possible.
Common reagents and conditions include boronic acids, bases, and solvents suitable for the desired reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate or intermediate.
Materials Science: For functional materials and polymers.
Organic Synthesis: As a building block in complex molecule synthesis.
Wirkmechanismus
The precise mechanism of action for 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate depends on its specific application. It may interact with biological targets or participate in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Remember that this information is based on available data, and further research may provide additional insights
Eigenschaften
CAS-Nummer |
116120-50-4 |
|---|---|
Molekularformel |
C18H17ClO4 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-15-8-6-14(7-9-15)18(21)23-16-10-4-13(5-11-16)17(19)20/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
ZSBISKAZHWVZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)

![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)


![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

